YM-08

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

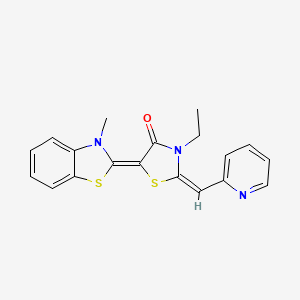

C19H17N3OS2 |

|---|---|

Molecular Weight |

367.5 g/mol |

IUPAC Name |

(2E,5Z)-3-ethyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-2-(pyridin-2-ylmethylidene)-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C19H17N3OS2/c1-3-22-16(12-13-8-6-7-11-20-13)25-17(18(22)23)19-21(2)14-9-4-5-10-15(14)24-19/h4-12H,3H2,1-2H3/b16-12+,19-17- |

InChI Key |

UYFLAORTCSDPFM-LJPFBKGQSA-N |

Isomeric SMILES |

CCN1/C(=C\C2=CC=CC=N2)/S/C(=C\3/N(C4=CC=CC=C4S3)C)/C1=O |

Canonical SMILES |

CCN1C(=CC2=CC=CC=N2)SC(=C3N(C4=CC=CC=C4S3)C)C1=O |

Origin of Product |

United States |

Foundational & Exploratory

YM-08: A Technical Guide to its Mechanism of Action in Tauopathies

For: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of YM-08, a novel therapeutic candidate for the treatment of tauopathies. It details the compound's core mechanism of action, summarizes key preclinical data, outlines associated experimental methodologies, and visualizes the relevant biological pathways and workflows.

Executive Summary

Tauopathies, including Alzheimer's disease, are characterized by the pathological aggregation of the microtubule-associated protein tau. A key strategy in therapeutic development is to enhance the clearance of this aberrant tau. This compound is a brain-penetrant, small molecule allosteric inhibitor of Heat Shock Protein 70 (Hsp70). By modulating Hsp70's chaperone cycle, this compound promotes the selective degradation of pathogenic tau, representing a promising approach to halt or reverse disease progression. This guide consolidates the preclinical data and methodologies that form the basis of our understanding of this compound's function.

Core Mechanism of Action: Hsp70 Inhibition

The primary mechanism of action of this compound is the allosteric inhibition of Hsp70, a key molecular chaperone involved in protein quality control.

-

Binding: this compound is a derivative of the Hsp70 inhibitor MKT-077, redesigned with a neutral pyridine (B92270) ring to improve blood-brain barrier permeability[1][2]. It binds to a conserved allosteric pocket on the Nucleotide-Binding Domain (NBD) of Hsp70, distinct from the ATP-binding site[1][3][4].

-

Inhibition of ATPase Activity: The Hsp70 chaperone cycle is driven by ATP hydrolysis. This compound's binding to the allosteric site inhibits the ATPase activity that is normally stimulated by co-chaperones (e.g., J-domain proteins)[4][5].

-

Promotion of Tau Degradation: This inhibition locks Hsp70 into a conformation that maintains a high affinity for its client proteins, including tau[3][4]. This prolonged binding prevents tau from being released and refolded, instead targeting it for degradation through the ubiquitin-proteasome pathway[6][7]. This leads to a reduction in the levels of both total and hyperphosphorylated tau, the latter being a key pathological species in tauopathies[1].

Signaling Pathway Diagram

The following diagram illustrates the molecular mechanism by which this compound promotes the degradation of pathogenic tau.

Preclinical Data

The following tables summarize the key quantitative findings from preclinical evaluations of this compound.

Table 1: In Vitro Binding and Affinity

| Parameter | Target Protein | Value | Assay Method | Reference |

| IC₅₀ (Competitive Binding) | Human Hsc70 (HSPA8) | 0.61 ± 0.05 µM | Competitive ELISA vs. Biotin-MKT-077 | [5] |

| Kᴅ (Dissociation Constant) | Human Hsc70 (NBD) | ~4 µM | Biolayer Interferometry (BLI) | [5] |

| Kᴅ (Dissociation Constant) | Human Hsp72 (HSPA1A) | ~2 µM | Biolayer Interferometry (BLI) | [5] |

Table 2: Cellular and Ex Vivo Efficacy

| Model System | Treatment | Endpoint | Result | Reference |

| HeLaC3 Cells (Human Tau Overexpression) | 30 µM this compound for 24h | Total Tau Levels | ~60% Reduction | [5] |

| HeLaC3 Cells (Human Tau Overexpression) | 30 µM this compound for 24h | Phospho-Tau (pS396/404) | ~40% Reduction | [5] |

| Organotypic Brain Slices (P301S Tau Mouse) | 30 µM this compound for 6h | Phospho-Tau Levels | Significant Reduction | [1] |

| Organotypic Brain Slices (P301S Tau Mouse) | 100 µM this compound for 6h | Phospho-Tau Levels | Significant Reduction | [1] |

Table 3: In Vivo Pharmacokinetics

| Animal Model | Administration | Parameter | Value | Reference |

| CD1 Mice | Single Dose (unspecified) | Brain/Plasma Ratio | >0.25 (maintained for 18h) | [1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Hsp70 Binding Affinity Assays

4.1.1 Competitive ELISA

-

Plate Coating: High-binding 96-well plates are coated with 100 ng/well of purified recombinant human Hsc70 in PBS overnight at 4°C.

-

Blocking: Plates are washed with PBS containing 0.05% Tween-20 (PBST) and blocked with 5% non-fat milk in PBST for 1 hour at room temperature.

-

Competition: A constant concentration of biotinylated MKT-077 is mixed with serial dilutions of this compound (or other competitors) and added to the wells. Incubation proceeds for 2 hours at room temperature.

-

Detection: Wells are washed, and streptavidin-conjugated horseradish peroxidase (HRP) is added for 1 hour.

-

Readout: After a final wash, TMB substrate is added, the reaction is stopped with sulfuric acid, and absorbance is read at 450 nm. IC₅₀ values are calculated using a nonlinear regression curve fit.

4.1.2 Biolayer Interferometry (BLI)

-

Sensor Loading: Streptavidin-coated biosensors are loaded with biotinylated N-terminal domain of Hsc70 (Hsc70-NBD) or full-length Hsp72.

-

Baseline: Sensors are equilibrated in kinetic buffer to establish a stable baseline.

-

Association: Sensors are dipped into wells containing various concentrations of this compound to measure the association rate (kₐ).

-

Dissociation: Sensors are moved back to kinetic buffer-only wells to measure the dissociation rate (kₐ).

-

Analysis: The binding curves are fitted to a 1:1 binding model to calculate the dissociation constant (Kᴅ = kₐ/kₐ).

Cellular Tau Reduction Assay

4.2.1 Cell Culture and Treatment

-

Cell Line: HeLaC3 cells, which stably overexpress the 4R0N isoform of human tau, are used.

-

Plating: Cells are seeded in 6-well plates and allowed to adhere and grow for 24 hours in DMEM supplemented with 10% FBS and appropriate antibiotics.

-

Treatment: The medium is replaced with fresh medium containing this compound at desired concentrations (e.g., 30 µM) or DMSO as a vehicle control. Cells are incubated for 24 hours.

4.2.2 Western Blot Analysis

-

Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein (20-30 µg) are loaded onto a 10% polyacrylamide gel and separated by electrophoresis.

-

Transfer: Proteins are transferred from the gel to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk in TBST for 1 hour. It is then incubated overnight at 4°C with primary antibodies (e.g., anti-pS396/404 tau, anti-total tau, and anti-actin as a loading control).

-

Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The signal is visualized using an ECL substrate and an imaging system. Densitometry analysis is performed to quantify band intensity.

Organotypic Brain Slice Culture Assay

The workflow for the organotypic brain slice culture experiment is depicted below.

Conclusion and Future Directions

This compound represents a significant advancement in the development of Hsp70-targeting therapeutics for tauopathies. Its mechanism as a brain-penetrant allosteric inhibitor that promotes the degradation of pathogenic tau is well-supported by preclinical data. The quantitative binding and efficacy data, combined with favorable pharmacokinetic properties, establish this compound as a strong candidate for further development. Future work should focus on comprehensive in vivo efficacy studies in multiple tauopathy models to assess behavioral and pathological outcomes, as well as detailed toxicology and safety pharmacology to prepare for potential clinical trials. Further optimization of the chemical scaffold, as seen with derivatives like JG-23, may also yield compounds with enhanced metabolic stability and potency[3].

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]

- 3. Identification of an Allosteric Small Molecule Inhibitor Selective for Inducible Form of Heat Shock Protein 70 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. escholarship.org [escholarship.org]

- 5. Targeting Allosteric Control Mechanisms in Heat Shock Protein 70 (Hsp70) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. High-throughput screen for inhibitors of protein–protein interactions in a reconstituted heat shock protein 70 (Hsp70) complex - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to YM-08: A Brain-Permeable Hsp70 Inhibitor for Neurodegenerative Disease Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

YM-08 is a synthetic, small-molecule inhibitor of Heat Shock Protein 70 (Hsp70) that has garnered attention in the field of neurodegenerative disease research. As a neutral derivative of the earlier Hsp70 inhibitor MKT-077, this compound was specifically designed to overcome the blood-brain barrier, a critical hurdle for therapeutic agents targeting central nervous system disorders. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, relevant experimental protocols, and key quantitative data.

Chemical Structure and Properties

This compound, systematically named 3-Ethyl-5-(3-methyl-2(3H)-benzothiazolylidene)-2-(2-pyridinylmethylene)-4-thiazolidinone, is a rhodacyanine derivative. Its development was motivated by the therapeutic potential of its parent compound, MKT-077, which demonstrated efficacy in reducing tau levels in cellular models but lacked the ability to penetrate the blood-brain barrier. The key structural modification in this compound is the replacement of the cationic pyridinium (B92312) group of MKT-077 with a neutral pyridine (B92270) moiety, which improves its lipophilicity and facilitates its passage into the central nervous system.

| Property | Value |

| IUPAC Name | 3-Ethyl-5-(3-methyl-2(3H)-benzothiazolylidene)-2-(2-pyridinylmethylene)-4-thiazolidinone |

| Molecular Formula | C₁₉H₁₇N₃OS₂ |

| Molecular Weight | 367.49 g/mol |

| CAS Number | 812647-88-4 |

| Appearance | Orange solid |

Mechanism of Action and Biological Activity

This compound functions as an allosteric inhibitor of Hsp70. It binds to a pocket on the nucleotide-binding domain (NBD) of Hsp70, distinct from the ATP-binding site. This binding event is thought to stabilize the ADP-bound conformation of Hsp70, which has a high affinity for its client proteins, such as tau. By locking Hsp70 in this high-affinity state, this compound promotes the ubiquitination and subsequent proteasomal degradation of these client proteins.

A primary biological activity of this compound is the reduction of pathogenic tau levels. In preclinical studies, this compound has been shown to selectively decrease the levels of phosphorylated tau in brain slice cultures, a key pathological hallmark of Alzheimer's disease and other tauopathies.[1] Unlike its parent compound, MKT-077, this compound can achieve this effect in the brain due to its ability to cross the blood-brain barrier.[1]

Signaling Pathways

The primary signaling pathway influenced by this compound is the cellular protein quality control system, mediated by Hsp70. By inhibiting Hsp70, this compound promotes the degradation of Hsp70 client proteins, most notably the microtubule-associated protein tau.

While the direct effects of this compound on other signaling pathways are still under investigation, the inhibition of Hsp70 is known to have broader consequences. Hsp70 interacts with various components of apoptotic and cell survival pathways, including the MAPK/ERK and Akt signaling cascades. Therefore, it is plausible that this compound may modulate these pathways, although specific experimental evidence for this compound is pending.

Quantitative Data

The following tables summarize the key quantitative data for this compound from the foundational study by Miyata et al. (2013).

Table 1: In Vitro Activity of this compound

| Assay | Parameter | Value |

| Hsp70 Binding (ELISA) | IC₅₀ | 10.2 ± 1.2 µM |

| Hsc70 NBD Binding (Biolayer Interferometry) | Kᴅ | ~4 µM |

| Hsp72 Binding (Biolayer Interferometry) | Kᴅ | ~2 µM |

| Hsp70 ATPase Activity (Single Turnover) | Effect at 50 µM | Partial Inhibition |

Table 2: Cellular Activity of this compound

| Cell Line/Model | Assay | Concentration | Result |

| HeLaC3 | Tau Reduction | 30 µM | ~40% reduction in pS396/404 tau, ~60% reduction in total tau |

| rTg4510 mouse brain slices | Phospho-tau Reduction | 30 µM | Significant reduction |

| rTg4510 mouse brain slices | Phospho-tau Reduction | 100 µM | Significant reduction |

Table 3: Pharmacokinetic Properties of this compound in CD1 Mice

| Parameter | Value |

| Brain/Plasma Ratio (B/P) | > 0.25 for 18 hours |

| Clearance from Kidney | Rapid |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, adapted from Miyata et al., ACS Chemical Neuroscience, 2013, 4(6), 930-939.

Synthesis of this compound

The synthesis of this compound is a multi-step process. A generalized workflow is presented below. For specific reaction conditions, reagent quantities, and purification methods, please refer to the supplementary information of the primary literature.

Hsp70 Binding Assay (ELISA)

-

Plate Coating: High-binding 96-well plates are coated with recombinant human Hsc70 overnight at 4°C.

-

Washing: Plates are washed with a suitable buffer (e.g., PBS with 0.05% Tween-20).

-

Blocking: Non-specific binding sites are blocked with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1 hour at room temperature.

-

Compound Incubation: A biotinylated version of MKT-077 is incubated with varying concentrations of this compound (or other competitors) for 1 hour at room temperature.

-

Addition to Plate: The compound mixture is added to the Hsc70-coated wells and incubated for 1 hour at room temperature.

-

Washing: Plates are washed to remove unbound compounds.

-

Streptavidin-HRP Incubation: Streptavidin-conjugated horseradish peroxidase (HRP) is added to each well and incubated for 1 hour at room temperature.

-

Washing: Plates are washed to remove unbound streptavidin-HRP.

-

Detection: A colorimetric HRP substrate (e.g., TMB) is added, and the reaction is stopped with an acid solution.

-

Data Acquisition: The absorbance is read at the appropriate wavelength using a plate reader. The IC₅₀ value is calculated from the dose-response curve.

Tau Reduction Assay in Brain Slices

-

Slice Preparation: Brain slices are prepared from transgenic mice expressing human tau (e.g., rTg4510 model) or wild-type mice.

-

Culture: Slices are cultured in a suitable medium.

-

Treatment: this compound is added to the culture medium at the desired concentrations (e.g., 30 µM and 100 µM) and incubated for a specified period (e.g., 6 hours). For some experiments, a microtubule destabilizer like nocodazole (B1683961) can be co-administered.

-

Lysis: Brain slices are harvested and lysed in a buffer containing protease and phosphatase inhibitors.

-

Western Blotting:

-

Protein concentrations of the lysates are determined.

-

Equal amounts of protein are separated by SDS-PAGE.

-

Proteins are transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against total tau, phosphorylated tau (e.g., pS396/404), and a loading control (e.g., actin).

-

The membrane is then incubated with appropriate HRP-conjugated secondary antibodies.

-

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.

Pharmacokinetic Study in Mice

-

Animal Model: CD1 mice are used for the study.

-

Compound Administration: this compound is administered to the mice via a suitable route (e.g., intravenous or oral).

-

Sample Collection: Blood and brain tissue samples are collected at various time points post-administration.

-

Sample Processing: Blood is processed to obtain plasma. Brain tissue is homogenized.

-

Compound Extraction: this compound is extracted from the plasma and brain homogenates using an appropriate solvent.

-

LC-MS/MS Analysis: The concentration of this compound in the extracts is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Data Analysis: The brain and plasma concentration-time profiles are used to calculate pharmacokinetic parameters, including the brain/plasma ratio.

Conclusion

This compound represents a significant advancement in the development of Hsp70 inhibitors for central nervous system disorders. Its ability to cross the blood-brain barrier and reduce pathogenic tau levels in preclinical models makes it a valuable research tool and a promising scaffold for the development of novel therapeutics for tauopathies. The experimental protocols and quantitative data provided in this guide offer a foundational resource for researchers and drug development professionals working in this area. Further investigation into the broader effects of this compound on downstream signaling pathways will be crucial for a complete understanding of its therapeutic potential and possible off-target effects.

References

An In-Depth Technical Guide to YM-08: A Blood-Brain Barrier Permeable Hsp70 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Heat shock protein 70 (Hsp70) is a critical molecular chaperone involved in maintaining protein homeostasis. Its role in managing the folding, trafficking, and degradation of key proteins has made it an emergent and compelling drug target for a variety of diseases, including neurodegenerative tauopathies like Alzheimer's disease. A significant challenge in developing drugs for central nervous system (CNS) disorders has been overcoming the blood-brain barrier (BBB). YM-08 was engineered as a derivative of the Hsp70 inhibitor MKT-077, specifically designed to achieve CNS penetration. By replacing the cationic pyridinium (B92312) group of MKT-077 with a neutral pyridine (B92270), this compound demonstrates improved physicochemical properties that facilitate its entry into the brain.[1][2][3][4] This guide provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data from preclinical studies, detailed experimental protocols, and key signaling pathways it modulates.

Core Compound Properties

This compound is a synthetic, small molecule derivative of the rhodacyanine MKT-077. Its structural modification enhances its ability to cross the blood-brain barrier, a critical feature for a CNS therapeutic candidate.[1][2][3]

| Property | Value | Reference |

| IUPAC Name | (2Z,5E)-3-Ethyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-2-(pyridin-2-ylmethylidene)-1,3-thiazolidin-4-one | |

| Molecular Formula | C₁₉H₁₇N₃OS₂ | [5] |

| Molecular Weight | 367.49 g/mol | [5] |

| CAS Number | 812647-88-4 | |

| Purity | >99% (HPLC) | [5] |

| Solubility | Soluble in DMSO | |

| Predicted clogP | 3.8 | [1][3] |

| Predicted tPSA | 35.9 | [1][3] |

Mechanism of Action

This compound functions as an allosteric inhibitor of Hsp70 family members.[1] Hsp70's chaperone activity is driven by an ATP hydrolysis cycle that modulates its affinity for client proteins. In its ATP-bound state, Hsp70 has low affinity for substrates. Upon ATP hydrolysis to ADP, facilitated by co-chaperones like DnaJA2 (a J-domain protein), Hsp70 undergoes a conformational change, locking it onto the substrate with high affinity.[6][7][8] Nucleotide Exchange Factors (NEFs), such as BAG2, then promote the release of ADP, allowing ATP to rebind and the client protein to be released.[6][7]

This compound binds to a site on Hsp70 and stabilizes the chaperone in its ADP-bound, high-affinity state for substrates.[9] This action partially inhibits the ATPase activity stimulated by co-chaperones and promotes tight binding to client proteins like tau.[1] By locking tau into a complex with Hsp70, this compound facilitates its degradation through cellular protein quality control systems like the ubiquitin-proteasome and autophagy pathways, ultimately leading to a reduction in pathogenic tau levels.[1]

Caption: Hsp70 chaperone cycle and the inhibitory mechanism of this compound.

Quantitative Data

Table 1: In Vitro Activity of this compound

| Assay | Target | Result | Notes | Reference |

| Hsp70 Binding | Human Hsc70 | Binds to Hsp70 | Confirmed via ELISA and docking studies. Both benzothiazole (B30560) and pyridine moieties are important for binding. | [1][3] |

| ATPase Activity | Yeast Ssa1 (Hsp70) | Partial inhibition | Inhibited Hlj1-stimulated ATPase activity with minimal effect on intrinsic ATPase activity, characteristic of allosteric inhibitors. | [1] |

| Substrate Binding | Hsc70 and Tau | Modestly enhanced affinity | Measured the binding of tau to immobilized human Hsc70, showing this compound promotes tight chaperone-client binding. | [1] |

Table 2: Cellular and In Vivo Efficacy of this compound

| Model System | Treatment | Outcome | Reference |

| Organotypic brain slices (mutated tau mice) | 30 µM this compound for 6h | Reduction in phosphorylated tau (pS396/404) | [1][3] |

| Organotypic brain slices (mutated tau mice) | 100 µM this compound for 6h | Further reduction in phosphorylated tau | [1][3] |

| CD-1 Mice (Pharmacokinetics) | Single dose | Crosses the BBB | [1][2][4] |

Table 3: Pharmacokinetic Parameters of this compound in CD-1 Mice

| Parameter | Value | Time Point(s) | Reference |

| Brain/Plasma (B/P) Ratio | ~0.25 | Maintained for at least 18 hours | [1][2][3][4] |

Experimental Protocols & Workflows

A logical workflow is essential for the preclinical evaluation of a CNS drug candidate like this compound. The process begins with fundamental biochemical assays, progresses to cell-based and tissue models, and culminates in in vivo pharmacokinetic and efficacy studies.

Caption: Preclinical evaluation workflow for this compound.

Hsp70 Binding Assay (ELISA-based)

This protocol is adapted from methods used to measure the binding of MKT-077 derivatives to Hsp70.[3]

-

Immobilization: Coat a 96-well high-binding plate with purified recombinant human Hsc70 in a coating buffer (e.g., PBS) and incubate overnight at 4°C.

-

Blocking: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20). Block non-specific binding sites by adding a blocking buffer (e.g., 5% BSA in PBS) and incubating for 1-2 hours at room temperature.

-

Compound Incubation: Wash the plate. Add serial dilutions of this compound (or a biotinylated probe in a competition assay) to the wells. Incubate for 1-2 hours at room temperature.

-

Detection (Competition Assay):

-

Add a constant concentration of a biotinylated Hsp70 ligand (e.g., biotinylated MKT-077) to the wells already containing this compound. Incubate for 1 hour.

-

Wash the plate. Add streptavidin-conjugated horseradish peroxidase (HRP) and incubate for 30-60 minutes.

-

-

Signal Development: Wash the plate. Add an HRP substrate (e.g., TMB) and allow the color to develop. Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. A decrease in signal relative to the control indicates competitive binding of this compound.

Hsp70 ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by Hsp70 in the presence of a co-chaperone and the inhibitor.[6]

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 40 mM HEPES-KOH pH 7.6, 150 mM KCl, 5 mM MgCl₂).

-

Prepare a 2x enzyme mix containing Hsp70 (e.g., 20 nM) and a J-domain co-chaperone (e.g., 10 nM Hdj1) in the reaction buffer.

-

Prepare a 2x ATP solution in the reaction buffer (concentration near the Kₘ, ~1 µM).

-

Prepare 4x serial dilutions of this compound in reaction buffer (final DMSO concentration should be <1%).

-

-

Assay Procedure:

-

Add 5 µL of the 4x this compound solution or vehicle control to the wells of a white 96-well plate.

-

Add 10 µL of the 2x enzyme mix. Incubate for 15 minutes at room temperature to allow for compound binding.

-

Initiate the reaction by adding 5 µL of the 2x ATP solution.

-

Incubate the plate at 37°C for 60 minutes.

-

-

ADP Detection (using ADP-Glo™ Assay):

-

Add 20 µL of ADP-Glo™ Reagent to stop the enzymatic reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure luminescence using a plate reader. A decrease in luminescence indicates inhibition of ATPase activity.

Tau Reduction in Organotypic Brain Slices

This ex vivo model provides a more physiologically relevant system than cultured cells to test compound efficacy.[1][3]

-

Slice Preparation: Culture organotypic brain slices from transgenic mice that express a pathogenic form of human tau.

-

Treatment: Treat the brain slice cultures with varying concentrations of this compound (e.g., 30 µM, 100 µM) or a vehicle control for a defined period (e.g., 6 hours).

-

Homogenization: After treatment, harvest the slices and homogenize them in a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration of the lysates using a standard method (e.g., BCA assay).

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies against total tau and specific phosphorylated tau species (e.g., pS396/404). Also, probe for a loading control (e.g., GAPDH or β-actin).

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

-

Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize the levels of phosphorylated and total tau to the loading control.

In Vivo Blood-Brain Barrier Permeability and Pharmacokinetic Assay

This protocol determines the concentration of this compound in the brain and plasma over time to assess its BBB penetration and pharmacokinetic profile.[1][10][11]

-

Compound Administration: Administer a single dose of this compound to a cohort of mice (e.g., CD-1 mice) via a relevant route (e.g., intravenous or oral).

-

Sample Collection: At designated time points (e.g., 0.5, 1, 2, 4, 8, 18 hours) post-administration, euthanize a subset of animals.

-

Blood Processing: Collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Centrifuge the blood to separate the plasma.

-

Brain Collection and Perfusion:

-

Immediately after blood collection, perform a transcardial perfusion with saline (PBS) to remove blood from the brain vasculature.

-

Dissect the brain, weigh it, and snap-freeze it for later analysis.

-

-

Sample Processing:

-

Homogenize the brain tissue in a suitable buffer.

-

Extract this compound from the plasma and brain homogenate samples using protein precipitation (e.g., with acetonitrile) or another appropriate extraction method.

-

-

Quantification: Analyze the concentration of this compound in the processed plasma and brain samples using a sensitive analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

-

Data Analysis: Plot the plasma and brain concentration-time profiles. Calculate key pharmacokinetic parameters, including the brain-to-plasma (B/P) concentration ratio (Cbra/Cpla) at each time point to quantify BBB penetration.

Affected Signaling Pathways

This compound's primary therapeutic potential in neurodegenerative disease stems from its ability to modulate protein quality control pathways that manage the toxic protein tau.

Caption: Modulation of Tau protein homeostasis by Hsp70 and this compound.

By inhibiting Hsp70's client-release function, this compound enhances the triage of pathogenic tau towards degradation pathways.[1] This prevents the accumulation of misfolded and hyperphosphorylated tau, which is a primary driver of neurotoxicity and neurofibrillary tangle formation in tauopathies.[1][4] The selective reduction of these disease-associated forms of tau highlights the therapeutic potential of this mechanism.

Conclusion

This compound represents a significant advancement in the development of Hsp70 inhibitors for CNS disorders. Its rational design successfully addressed the critical limitation of its parent compound, MKT-077, by enabling penetration of the blood-brain barrier.[1][2][4] Preclinical data confirms that this compound retains the ability to bind Hsp70, modulate its chaperone activity, and, most importantly, reduce levels of pathogenic, phosphorylated tau in a physiologically relevant brain slice model.[1][3] The favorable pharmacokinetic profile, particularly the sustained brain-to-plasma ratio, underscores its potential for in vivo efficacy.[1][2] Together, these findings establish this compound as a highly promising chemical scaffold for the continued development of Hsp70-targeting therapeutics for the treatment of Alzheimer's disease and other neurodegenerative tauopathies.[1][4]

References

- 1. Synthesis and Initial Evaluation of this compound, a Blood-Brain Barrier Permeable Derivative of the Heat Shock Protein 70 (Hsp70) Inhibitor MKT-077, Which Reduces Tau Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scite.ai [scite.ai]

- 5. This compound | CAS 812647-88-4 | Hsp70 Inhibitor | StressMarq Biosciences Inc. [stressmarq.com]

- 6. benchchem.com [benchchem.com]

- 7. Targeting Allosteric Control Mechanisms in Heat Shock Protein 70 (Hsp70) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. High-throughput screen for inhibitors of protein–protein interactions in a reconstituted heat shock protein 70 (Hsp70) complex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activation of Hsp70 reduces neurotoxicity by promoting polyglutamine protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Video: An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers [jove.com]

YM-08: A Novel Hsp70 Inhibitor for the Reduction of Phosphorylated Tau

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Hyperphosphorylated and aggregated tau protein is a central pathological hallmark of Alzheimer's disease and other related neurodegenerative disorders, collectively known as tauopathies. The accumulation of pathological tau is strongly correlated with neuronal dysfunction and cognitive decline, making it a prime therapeutic target. This technical guide details the preclinical evidence and mechanism of action of YM-08, a novel, brain-penetrant small molecule inhibitor of Heat shock protein 70 (Hsp70), in reducing levels of phosphorylated tau. This document provides a comprehensive overview of the quantitative data, detailed experimental methodologies, and the underlying signaling pathways, intended to serve as a resource for researchers in the field of neurodegenerative disease drug discovery.

Introduction

The microtubule-associated protein tau plays a crucial role in stabilizing the neuronal cytoskeleton. However, in tauopathies, tau becomes hyperphosphorylated, detaches from microtubules, and aggregates into neurofibrillary tangles (NFTs). This pathological cascade is a key driver of neurodegeneration. One promising therapeutic strategy is to enhance the clearance of pathological tau. The molecular chaperone Hsp70 is intimately involved in tau homeostasis, playing a dual role in both tau folding and degradation. Inhibition of Hsp70's ATPase activity has been shown to shift its function towards promoting the degradation of client proteins, including tau.

This compound is a neutral analogue of MKT-077, a potent but blood-brain barrier impermeable Hsp70 inhibitor. Developed to overcome this limitation, this compound demonstrates the ability to cross the blood-brain barrier and engage its target in the central nervous system. Preclinical studies have shown that this compound effectively reduces the levels of phosphorylated and total tau in cellular and ex vivo models, highlighting its potential as a therapeutic candidate for tauopathies.

Mechanism of Action: Hsp70 Inhibition and Tau Degradation

This compound functions as an allosteric inhibitor of Hsp70. By binding to Hsp70, this compound modulates its ATPase cycle, which in turn influences its interaction with co-chaperones and substrate proteins like tau. The prevailing model suggests that inhibition of Hsp70's ATPase activity locks the chaperone in a conformation that promotes the transfer of bound tau to the ubiquitin-proteasome system for degradation. The co-chaperone and E3 ubiquitin ligase, C-terminus of Hsc70-interacting protein (CHIP), plays a critical role in this process by ubiquitinating tau, marking it for proteasomal degradation.[1][2][3]

Caption: this compound inhibits Hsp70, promoting the ubiquitination and subsequent proteasomal degradation of phosphorylated tau.

Quantitative Data on Phosphorylated Tau Reduction

Preclinical studies have demonstrated the efficacy of this compound in reducing phosphorylated tau levels in various models. The following tables summarize the key quantitative findings from a study by Miyata et al. (2013).

Table 1: Effect of this compound on Phosphorylated and Total Tau in HeLaC3 Cells

| Treatment (24h) | Phospho-Tau (pS396/404) Reduction (%) | Total Tau Reduction (%) |

| This compound (30 µM) | ~40% | ~60% |

Data derived from Western blot analysis in HeLaC3 cells stably overexpressing human 4R0N tau.

Table 2: Effect of this compound on Phosphorylated Tau in Cultured Brain Slices

| Treatment (6h) | Phospho-Tau (pS396/404) Reduction |

| This compound (30 µM) | Observed Reduction |

| This compound (100 µM) | Observed Reduction |

| This compound (30 µM) + Nocodazole (B1683961) (10 µM) | Enhanced Reduction |

Data derived from Western blot analysis of organotypic brain slice cultures from tau transgenic mice. Nocodazole is a microtubule-destabilizing agent used to increase the pool of unbound tau.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the quantitative data section, based on the original study and standard laboratory practices.

Cell Culture and Treatment

Cell Line: HeLaC3 cells stably overexpressing human 4R0N tau.

Culture Conditions:

-

Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection agent (e.g., G418) to maintain stable expression.

-

Incubation: 37°C in a humidified atmosphere with 5% CO2.

Treatment Protocol:

-

Seed HeLaC3 cells in 6-well plates at a density that allows for ~70-80% confluency at the time of harvest.

-

Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

-

Dilute the this compound stock solution in culture medium to the final desired concentration (e.g., 30 µM). A vehicle control (DMSO) should be run in parallel.

-

Replace the existing culture medium with the this compound or vehicle-containing medium.

-

Incubate the cells for 24 hours.

Organotypic Brain Slice Culture and Treatment

Animal Model: Transgenic mice expressing a human tau variant (e.g., P301S).

Slice Preparation:

-

Anesthetize and euthanize postnatal day 8-10 pups according to institutional guidelines.

-

Rapidly dissect the brain and place it in ice-cold, oxygenated dissection buffer (e.g., Gey's Balanced Salt Solution with glucose).

-

Cut 300-400 µm thick coronal or sagittal slices using a vibratome.

-

Transfer the slices to sterile, porous membrane inserts (e.g., Millicell-CM) in 6-well plates.

-

Each well should contain 1 mL of culture medium (e.g., 50% MEM, 25% horse serum, 25% Hanks' Balanced Salt Solution, supplemented with glucose and L-glutamine).

-

Incubate the slices at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3 days.

-

Allow the slices to stabilize in culture for at least one week before treatment.

Treatment Protocol:

-

Prepare this compound and nocodazole stock solutions in DMSO.

-

Dilute the compounds in fresh culture medium to the final concentrations (e.g., 30 µM or 100 µM this compound, with or without 10 µM nocodazole).

-

Replace the medium in the culture wells with the treatment or vehicle-containing medium.

-

Incubate the slices for 6 hours.

Western Blot Analysis

Lysate Preparation:

-

Cells: Wash cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.

-

Brain Slices: Wash the slices with ice-cold PBS. Homogenize the slices in RIPA buffer with inhibitors.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA protein assay.

SDS-PAGE and Immunoblotting:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins on a 10% SDS-polyacrylamide gel.

-

Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.

-

Primary Antibodies:

-

Anti-phospho-Tau (pS396/404): e.g., PHF-1 (1:1000)

-

Anti-total-Tau: e.g., Tau-5 (1:1000)

-

Anti-Hsp72 (inducible): To confirm no stress response (1:1000)

-

Loading Control: Anti-β-actin or Anti-GAPDH (1:5000)

-

-

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities using densitometry software (e.g., ImageJ). Normalize phosphorylated and total tau levels to the loading control.

Caption: Workflow for evaluating this compound's effect on tau phosphorylation in cell and brain slice models.

Conclusion and Future Directions

This compound represents a promising therapeutic lead for the treatment of tauopathies. Its ability to penetrate the blood-brain barrier and effectively reduce phosphorylated tau levels by inhibiting Hsp70 warrants further investigation. The data presented here provide a solid foundation for its mechanism of action and preclinical efficacy. Future studies should focus on in vivo experiments in animal models of tauopathy to assess the impact of this compound on tau pathology, neuronal function, and cognitive outcomes. Furthermore, detailed pharmacokinetic and toxicology studies are necessary to evaluate its potential for clinical development. The exploration of this compound and similar Hsp70 inhibitors opens up a valuable therapeutic avenue for combating the devastating effects of Alzheimer's disease and other neurodegenerative tauopathies.

References

In Vitro Characterization of YM-08: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the in vitro characterization of YM-08, a blood-brain barrier permeable derivative of the Hsp70 inhibitor MKT-077. This compound has garnered interest for its potential therapeutic applications in neurodegenerative disorders, particularly those characterized by tau pathology.[1][2] This guide summarizes key quantitative data, details experimental methodologies, and visualizes the underlying mechanisms and workflows.

Quantitative Data Summary

The following tables summarize the key in vitro binding and functional data for this compound.

Table 1: Binding Affinity of this compound for Hsp70 Family Proteins

| Target Protein | Assay Method | Affinity Constant (KD) | Notes |

| Human Hsc70NBD | Biolayer Interferometry (BLI) | ~4 µM | [1] |

| Human Hsp72 (HSPA1) | Biolayer Interferometry (BLI) | ~2 µM | [1] |

| Biotinylated Hsc70NBD | Octet Red | ~2.3 µM | [1] |

Table 2: Functional Activity of this compound

| Assay | System | Concentration | Effect |

| Hlj1-stimulated ATPase Activity | Purified yeast Ssa1p and Hlj1p | Not specified | Partial inhibition |

| Intrinsic ATPase Activity | Purified yeast Ssa1p | Not specified | Minimal effect |

| Hsp70-Substrate Binding | DnaK and denatured luciferase | 50 µM | ~30% enhancement of binding |

| Hsc70-Tau Binding | Immobilized human Hsc70 and tau | Not specified | Modest enhancement of affinity |

| Cell Viability | Medullary Thyroid Carcinoma (MTC) cells | Equimolar doses vs. MKT-077 | Less effective than MKT-077 |

| Tau Levels | Cultured brain slices | 30 and 100 µM | Reduction in phospho-tau |

Mechanism of Action and Signaling Pathway

This compound is an allosteric inhibitor of Heat shock protein 70 (Hsp70).[1] Unlike its parent compound MKT-077, which is cationic, this compound is a neutral molecule, a modification designed to improve its ability to cross the blood-brain barrier.[3][4] This neutrality also means it does not partition into mitochondria, unlike MKT-077.[3][4]

The primary mechanism of this compound involves binding to Hsp70, which modulates its chaperone functions. Specifically, this compound has been shown to partially inhibit the ATPase activity of Hsp70, which is crucial for its cycle of substrate binding and release.[1] Furthermore, this compound promotes a conformation of Hsp70 that has a higher affinity for its "client" proteins, such as tau.[1] This enhanced binding is thought to interfere with the normal chaperone cycle, leading to the reduction of pathogenic forms of tau.[1]

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

This section details the methodologies for key in vitro experiments used to characterize this compound.

Biolayer Interferometry (BLI) for Binding Affinity

This protocol describes the measurement of binding affinity between this compound and Hsp70 proteins.

Caption: Workflow for Biolayer Interferometry (BLI) assay.

Methodology:

-

Protein Immobilization: Biotinylated Hsc70NBD or full-length Hsp72 (HSPA1) is immobilized on streptavidin-coated biosensors.[1]

-

Baseline: A stable baseline is established by dipping the sensors into kinetics buffer.[1]

-

Association: The sensors are then moved into wells containing varying concentrations of this compound to measure the association phase.[1]

-

Dissociation: Subsequently, the sensors are transferred back to buffer-only wells to measure the dissociation of this compound.[1]

-

Data Analysis: The resulting binding curves are fitted to a 1:1 binding model to calculate the dissociation constant (KD).[1]

ATPase Activity Assay

This assay measures the effect of this compound on the ATP hydrolysis activity of Hsp70.

Caption: Workflow for Hsp70 ATPase activity assay.

Methodology:

-

Reaction Setup: The assay is performed using purified yeast Hsp70 (Ssa1) and the stimulatory co-chaperone, Hlj1.[1] Reactions are set up to measure both the intrinsic ATPase activity of Ssa1 alone and the Hlj1-stimulated activity.[1]

-

Compound Addition: this compound is added to the reaction mixture. A vehicle control is run in parallel.

-

Reaction Initiation: The reaction is initiated by the addition of ATP.[1]

-

Measurement: ATP turnover is measured, typically by quantifying the amount of inorganic phosphate released over time.[1]

Hsp70-Substrate Binding Assay

This assay evaluates the effect of this compound on the interaction between Hsp70 and a misfolded protein substrate.

Methodology:

-

Substrate Immobilization: Denatured luciferase is immobilized in microtiter plates.[1]

-

Binding Reaction: The prokaryotic Hsp70, DnaK, is added to the wells in the presence of this compound (e.g., 50 µM) or a vehicle control.[1]

-

Washing: Unbound DnaK is removed by washing.

-

Detection: The amount of bound DnaK is quantified, often using an antibody-based detection method like ELISA.[1]

-

Physiological Substrate: A similar setup is used to measure the binding of tau to immobilized human Hsc70 to assess effects on a more physiologically relevant substrate.[1]

Conclusion

This compound is a promising Hsp70 inhibitor with a distinct in vitro profile. It effectively binds to Hsp70 family members in the low micromolar range and allosterically modulates their function by inhibiting ATPase activity and enhancing substrate binding.[1] These characteristics contribute to its ability to reduce levels of pathogenic tau in ex vivo models, highlighting its potential for further investigation in the context of neurodegenerative diseases.[1][4] The provided methodologies offer a foundation for the continued preclinical evaluation of this compound and its analogs.

References

- 1. Synthesis and Initial Evaluation of this compound, a Blood-Brain Barrier Permeable Derivative of the Heat Shock Protein 70 (Hsp70) Inhibitor MKT-077, Which Reduces Tau Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | CAS 812647-88-4 | Hsp70 Inhibitor | StressMarq Biosciences Inc. [stressmarq.com]

- 3. Analogs of the Heat Shock Protein 70 Inhibitor MKT-077 Suppress Medullary Thyroid Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Technical Guide: YM-08 (CAS 812647-88-4) - A Brain-Permeable Hsp70 Inhibitor for Neurodegenerative Disease Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of YM-08, a potent, blood-brain barrier permeable inhibitor of Heat Shock Protein 70 (Hsp70). This compound has emerged as a significant research tool for investigating the pathobiology of neurodegenerative diseases, particularly tauopathies such as Alzheimer's disease.

Core Properties and Specifications

This compound, also known by its synonyms YM8 and YM08, is a synthetic, small-molecule derivative of MKT-077.[1][2] Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 812647-88-4 | [1] |

| Molecular Formula | C₁₉H₁₇N₃OS₂ | [1] |

| Molecular Weight | 367.49 g/mol | [1] |

| IUPAC Name | (2Z,5E)-3-Ethyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-2-(pyridin-2-ylmethylidene)-1,3-thiazolidin-4-one | [1][3] |

| Appearance | Yellow-orange solid powder | [2][4] |

| Purity | >99% (HPLC) | [1][4] |

| Solubility | Soluble in DMSO | [1][2] |

| Storage Temperature | 2-8°C | [4] |

Table 2: Pharmacological and Pharmacokinetic Properties of this compound

| Parameter | Value | Species/Model | Reference |

| Target | Hsp70 | [1][4] | |

| IC₅₀ (SIRT2) | 19.9 μM | [5] | |

| Blood-Brain Barrier Permeability | Yes | Mice | [2] |

Mechanism of Action and Signaling Pathway

This compound functions as an allosteric inhibitor of Hsp70, a molecular chaperone critically involved in protein folding and degradation.[2] In the context of tauopathies, the accumulation of hyperphosphorylated and aggregated tau protein is a key pathological hallmark. Hsp70 plays a crucial role in the clearance of pathogenic tau.[2]

This compound enhances the degradation of tau by modulating the ATPase activity of Hsp70. This leads to the ubiquitination of tau and its subsequent degradation by the proteasome. Unlike its parent compound, MKT-077, this compound can cross the blood-brain barrier, making it a valuable tool for studying central nervous system disorders.[2][4] Furthermore, this compound exhibits reduced renal retention compared to MKT-077, suggesting a lower potential for nephrotoxicity.[2]

Experimental Protocols

The following protocols are representative methodologies for studying the effects of this compound.

Synthesis of this compound

A plausible synthetic route for this compound, based on the synthesis of similar rhodacyanine derivatives, is as follows:

Methodology:

-

N-Alkylation: 3-Ethyl-2-thioxothiazolidin-4-one is reacted with 2-picolyl chloride hydrochloride in the presence of a base (e.g., triethylamine) in a suitable solvent (e.g., ethanol) to yield 3-ethyl-2-(pyridin-2-ylmethylthio)thiazol-4(5H)-one.

-

Condensation: The intermediate from step 1 is then condensed with a 3-methyl-2-methylthiobenzothiazolium salt in the presence of a base (e.g., triethylamine) and a solvent like ethanol, followed by heating to afford this compound.

-

Purification: The final product is purified by column chromatography on silica (B1680970) gel.

Hsp70 ATPase Activity Assay

This assay measures the ability of this compound to inhibit the ATP hydrolysis activity of Hsp70.

Materials:

-

Purified human Hsp70 protein

-

ATP

-

Malachite Green Phosphate (B84403) Assay Kit

-

Assay Buffer (e.g., 40 mM HEPES, pH 7.5, 100 mM KCl, 5 mM MgCl₂, 0.1% BSA)

-

This compound dissolved in DMSO

-

96-well microplate

Procedure:

-

Prepare a reaction mixture containing Hsp70 in the assay buffer.

-

Add serial dilutions of this compound or vehicle control (DMSO) to the wells of the microplate.

-

Initiate the reaction by adding ATP to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of inorganic phosphate released using the Malachite Green Phosphate Assay Kit according to the manufacturer's instructions.

-

Read the absorbance at the appropriate wavelength (e.g., 620 nm).

-

Calculate the percentage of inhibition of ATPase activity for each concentration of this compound.

Tau Degradation Assay in Brain Slices

This ex vivo assay assesses the ability of this compound to reduce pathogenic tau levels in a more physiologically relevant model.

Materials:

-

Organotypic brain slices from a tauopathy mouse model (e.g., rTg4510)

-

Slice culture medium (e.g., Neurobasal-A medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin)

-

This compound dissolved in DMSO

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies for Western blotting (e.g., anti-tau, anti-phospho-tau, anti-actin)

Procedure:

-

Culture the organotypic brain slices on membrane inserts.

-

Treat the slices with various concentrations of this compound or vehicle control for a specified period (e.g., 24-48 hours).

-

Harvest the brain slices and homogenize them in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Perform Western blot analysis to detect the levels of total tau, phosphorylated tau, and a loading control (e.g., actin).

-

Quantify the band intensities to determine the effect of this compound on tau levels.

Safety and Handling

This compound is for research use only and is not intended for human or veterinary use.[2] Standard laboratory safety precautions should be followed when handling this compound. Wear appropriate personal protective equipment, including gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.

Conclusion

This compound is a valuable chemical probe for investigating the role of Hsp70 in neurodegenerative diseases. Its ability to penetrate the blood-brain barrier and selectively promote the degradation of pathogenic tau makes it a superior tool compared to its predecessors. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of targeting Hsp70 in tauopathies.

References

- 1. Stabilizing the Hsp70-Tau Complex Promotes Turnover in Models of Tauopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibitors of Heat Shock Protein 70 (Hsp70) with Enhanced Metabolic Stability Reduce Tau Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | HSP70 Inhibitors and Modulators | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]

- 4. Analysis of the Tau-Associated Proteome Reveals that Exchange of Hsp70 for Hsp90 Is Involved in Tau Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

YM-08: A Potential Therapeutic Avenue for Alzheimer's Disease by Targeting Tau Pathology

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein. While much of the therapeutic focus has been on amyloid-beta, the strong correlation between tau pathology and cognitive decline has made it a critical target for drug development. This whitepaper provides a detailed technical overview of YM-08, a novel, brain-penetrant inhibitor of Heat Shock Protein 70 (Hsp70), and its potential as a therapeutic agent for AD and other tauopathies. This compound represents a promising scaffold for the development of central nervous system (CNS) active drugs that can mitigate tau pathology by enhancing its degradation.

Introduction: The Role of Tau and Hsp70 in Alzheimer's Disease

Tau is a microtubule-associated protein crucial for maintaining neuronal stability. In Alzheimer's disease, tau becomes abnormally hyperphosphorylated, detaches from microtubules, and aggregates into neurofibrillary tangles (NFTs). This process is not merely a downstream effect of amyloid pathology but is a direct contributor to neuronal dysfunction and cell death.[1][2] The molecular chaperone Hsp70 plays a pivotal role in cellular proteostasis by identifying and refolding misfolded proteins or targeting them for degradation via the proteasome or autophagy pathways.[3][4] In the context of tauopathies, Hsp70 can bind to tau, preventing its aggregation and facilitating its clearance.[5][6] Therefore, modulating Hsp70 activity presents a viable therapeutic strategy to reduce the burden of pathological tau.[3][7]

This compound: A Brain-Penetrant Hsp70 Inhibitor

This compound was developed as a derivative of MKT-077, a rhodacyanine analog and known Hsp70 inhibitor.[8][9] While MKT-077 showed efficacy in reducing tau levels in cellular models, its cationic nature limits its ability to cross the blood-brain barrier (BBB), precluding its use for neurological disorders.[8][10] this compound was designed to overcome this limitation by replacing the cationic pyridinium (B92312) group of MKT-077 with a neutral pyridine (B92270) moiety, thereby improving its lipophilicity and potential for CNS penetration.[8][11]

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | (2Z,5E)-3-ethyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-2-(pyridin-2-ylmethylidene)-1,3-thiazolidin-4-one | [12] |

| Molecular Formula | C19H17N3OS2 | [12] |

| Molecular Weight | 367.49 g/mol | [12] |

| Appearance | Yellow-orange solid | [12] |

| Solubility | Soluble in DMSO | [12] |

Mechanism of Action

This compound functions as an allosteric inhibitor of Hsp70.[13] It binds to Hsp70 and modulates its ATPase activity, which in turn influences the chaperone's interaction with client proteins like tau.[5][11] By inhibiting Hsp70's ATPase function, this compound is thought to lock Hsp70 in a conformation that promotes the degradation of bound tau, thereby reducing the levels of both total and hyperphosphorylated tau.[5][11]

Figure 1: Proposed mechanism of action of this compound in reducing tau pathology.

Preclinical Data

In Vitro Efficacy

Initial studies demonstrated that this compound binds to Hsp70 in vitro.[8][11] In cellular models, specifically HeLa cells stably overexpressing human tau (HeLaC3), this compound treatment led to a significant reduction in both total and phosphorylated tau levels.[14]

| Cell Line | Treatment | Concentration (µM) | Reduction in pS396/404 Tau | Reduction in Total Tau | Reference |

| HeLaC3 | This compound | 30 | ~40% | ~60% | [14] |

Ex Vivo Efficacy in Brain Slices

To assess the efficacy of this compound in a more physiologically relevant model, cultured brain slices from transgenic mice expressing mutated human tau were treated with the compound.[11][14] The results showed a dose-dependent reduction in phosphorylated tau.[11][14]

| Model | Treatment | Concentration (µM) | Effect on Phospho-Tau (pS396/404) | Reference |

| Tau Transgenic Mouse Brain Slices | This compound | 30 | Reduced | [11][14] |

| Tau Transgenic Mouse Brain Slices | This compound | 100 | Reduced | [11][14] |

Pharmacokinetics and Blood-Brain Barrier Penetrance

A key feature of this compound is its ability to cross the blood-brain barrier. Pharmacokinetic studies in CD1 mice demonstrated that this compound achieves and maintains a significant concentration in the brain.[8][11]

| Parameter | Value | Reference |

| Brain/Plasma (B/P) Ratio | Maintained at ~0.25 for at least 18 hours | [8][11] |

This sustained brain exposure is a critical attribute for a drug targeting a chronic neurodegenerative disease like Alzheimer's.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process starting from commercially available materials. The detailed protocol can be found in the supplementary information of Miyata et al., 2013.[11] A simplified workflow is presented below.

Figure 2: Simplified workflow for the synthesis of this compound.

Hsp70 Binding Assay

The binding of this compound to Hsp70 can be assessed using techniques such as surface plasmon resonance (SPR) or fluorescence polarization assays. The original study by Miyata et al. likely employed a competitive binding assay.[11]

General Protocol for Competitive Binding Assay:

-

Immobilization: Recombinant human Hsp70 is immobilized on a suitable matrix (e.g., ELISA plate or SPR chip).

-

Incubation: Immobilized Hsp70 is incubated with a known fluorescently-labeled Hsp70 ligand in the presence of varying concentrations of this compound.

-

Washing: Unbound components are washed away.

-

Detection: The amount of bound fluorescent ligand is quantified. A decrease in fluorescence indicates competitive binding of this compound.

Cell-Based Tau Reduction Assay

Cell Culture:

-

HeLaC3 cells, which stably overexpress the 4R0N isoform of human tau, are cultured in appropriate media (e.g., DMEM with 10% FBS and antibiotics).

Treatment:

-

Cells are seeded in multi-well plates and allowed to adhere overnight.

-

The medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

-

Cells are incubated for a specified period (e.g., 24 hours).

Analysis (Western Blot):

-

Lysis: Cells are lysed, and total protein concentration is determined.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Proteins are transferred to a nitrocellulose or PVDF membrane.

-

Blocking: The membrane is blocked to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with primary antibodies against total tau, phosphorylated tau (e.g., pS396/404), and a loading control (e.g., GAPDH or β-actin).

-

Secondary Antibody Incubation: The membrane is incubated with appropriate secondary antibodies conjugated to a detectable enzyme (e.g., HRP).

-

Detection: The protein bands are visualized using a chemiluminescent substrate and quantified using densitometry.

Organotypic Brain Slice Culture Assay

Slice Preparation:

-

Brains are harvested from transgenic mice expressing a human tau mutation.

-

Coronal or sagittal brain slices (e.g., 300 µm thick) are prepared using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Slices are transferred to culture inserts in a multi-well plate containing culture medium.

Treatment:

-

After a stabilization period, the culture medium is replaced with medium containing this compound or a vehicle control.

-

Slices are incubated for a defined duration (e.g., 6 hours).

Analysis:

-

Slices are harvested and homogenized for Western blot analysis as described for the cell-based assay.

Future Directions and Conclusion

This compound represents a significant advancement in the development of Hsp70 inhibitors for neurodegenerative diseases. Its ability to penetrate the CNS and reduce pathological tau in preclinical models makes it a compelling lead compound.[8][11] However, further research is necessary to fully elucidate its therapeutic potential.

Key areas for future investigation include:

-

In vivo efficacy studies: Assessing the ability of this compound to rescue cognitive deficits and reduce tau pathology in animal models of Alzheimer's disease.

-

Safety and toxicology studies: Comprehensive evaluation of the long-term safety profile of this compound.

-

Mechanism of action refinement: Further investigation into the precise molecular interactions between this compound, Hsp70, and the tau protein.

-

Pharmacokinetic/pharmacodynamic (PK/PD) modeling: Optimizing dosing regimens to maximize therapeutic efficacy.

References

- 1. Heat shock protein 70 in Alzheimer's disease and other dementias: A possible alternative therapeutic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Heat Shock Protein 70 in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stabilizing the Hsp70-Tau Complex Promotes Turnover in Models of Tauopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical Manipulation of Hsp70 ATPase Activity Regulates Tau Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hsp70 Inhibits the Nucleation and Elongation of Tau and Sequesters Tau Aggregates with High Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aminer.org [aminer.org]

- 8. Synthesis and initial evaluation of this compound, a blood-brain barrier permeable derivative of the heat shock protein 70 (Hsp70) inhibitor MKT-077, which reduces tau levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Allosteric drugs: the interaction of anti-tumor compound MKT-077 with human Hsp70 chaperones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MKT-077, a novel rhodacyanine dye in clinical trials, exhibits anticarcinoma activity in preclinical studies based on selective mitochondrial accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Initial Evaluation of this compound, a Blood-Brain Barrier Permeable Derivative of the Heat Shock Protein 70 (Hsp70) Inhibitor MKT-077, Which Reduces Tau Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound | CAS 812647-88-4 | Hsp70 Inhibitor | StressMarq Biosciences Inc. [stressmarq.com]

- 13. Inhibitors of Heat Shock Protein 70 (Hsp70) with Enhanced Metabolic Stability Reduce Tau Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 14. escholarship.org [escholarship.org]

The Binding Affinity of YM-08 to Hsp70: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heat shock protein 70 (Hsp70) is a crucial molecular chaperone involved in maintaining protein homeostasis and has emerged as a significant drug target for neurodegenerative diseases and cancer. YM-08, a derivative of the Hsp70 inhibitor MKT-077, was developed as a promising blood-brain barrier permeable scaffold for treating tauopathies like Alzheimer's disease.[1][2] This technical guide provides an in-depth analysis of the binding affinity of this compound to Hsp70, detailing the quantitative data, experimental methodologies, and the compound's impact on the chaperone's function and related signaling pathways.

Quantitative Binding Affinity Data

The affinity of this compound for members of the Hsp70 family has been quantified using direct binding assays. Biolayer interferometry (BLI) was employed to directly measure the dissociation constant (KD), providing a precise measure of the binding strength between this compound and specific Hsp70 isoforms. The results demonstrate a micromolar range affinity, confirming a direct interaction.

| Compound | Target Protein | Method | Affinity Constant (KD) | Reference |

| This compound | Hsc70NBD (Nucleotide-Binding Domain) | BLI | ~4 µM | [1] |

| This compound | Hsp72 (HSPA1) | BLI | ~2 µM | [1] |

Table 1: Summary of this compound Binding Affinity to Hsp70 Isoforms.

Mechanism of Action

This compound functions as an allosteric inhibitor of Hsp70.[1] Unlike ATP-competitive inhibitors that bind directly to the nucleotide-binding domain's active site, allosteric inhibitors bind to a different site on the protein, modulating its conformational state and activity.[3][4] this compound, similar to its parent compound MKT-077, appears to trap Hsp70 in a state that has a high affinity for its substrate proteins.[1][3] This action disrupts the normal ATP-driven cycle of substrate binding and release, which is essential for proper protein refolding.[3] Specifically, this compound partially inhibits the ATPase activity stimulated by the J-domain co-chaperone but has minimal effect on the intrinsic ATPase activity, a characteristic profile of allosteric Hsp70 inhibitors.[1]

Experimental Protocols

The characterization of this compound's binding to Hsp70 involves several key biochemical and biophysical assays.

Biolayer Interferometry (BLI)

BLI is a label-free optical biosensing technique used to measure protein-small molecule interactions in real-time.

Principle: The assay measures changes in the interference pattern of white light reflected from two surfaces: a layer of immobilized protein on the biosensor tip and an internal reference layer. Binding of a small molecule (this compound) to the immobilized protein (Hsp70) causes a layer thickness increase on the biosensor tip, resulting in a wavelength shift (Δλ), which is proportional to the number of bound molecules.

Methodology:

-

Immobilization: Recombinant Hsp70 (e.g., Hsc70NBD or Hsp72) is immobilized onto the surface of a biosensor tip.

-

Baseline: The sensor tip is equilibrated in a buffer solution to establish a stable baseline.

-

Association: The tip is immersed in solutions containing varying concentrations of this compound, and the binding is monitored over time.

-

Dissociation: The tip is moved back into the buffer solution, and the dissociation of the this compound/Hsp70 complex is measured.

-

Data Analysis: The association (kon) and dissociation (koff) rate constants are determined by fitting the binding curves. The dissociation constant (KD) is calculated as koff/kon.

Competitive Binding ELISA

This enzyme-linked immunosorbent assay (ELISA) is used to indirectly assess the binding of this compound by measuring its ability to compete with a known biotinylated ligand.

Principle: A known Hsp70 binder (e.g., biotinylated MKT-077) competes with the test compound (this compound) for binding to Hsp70 immobilized on an ELISA plate. The amount of biotinylated ligand that binds is inversely proportional to the affinity and concentration of the competitor compound.

Methodology:

-

Coating: An ELISA plate is coated with recombinant human Hsc70.

-

Blocking: Unbound sites on the plate are blocked to prevent non-specific binding.

-

Competition: A fixed concentration of a biotinylated Hsp70 ligand (e.g., MKT-077) is added to the wells along with varying concentrations of this compound.

-

Incubation: The plate is incubated to allow competitive binding to reach equilibrium.

-

Detection: The plate is washed, and streptavidin-horseradish peroxidase (HRP) is added, which binds to the captured biotinylated ligand.

-

Signal Generation: A colorimetric HRP substrate is added. The resulting signal is measured using a plate reader and is inversely proportional to the binding of this compound.

Single Turnover ATPase Assay

This functional assay measures the effect of this compound on the ATP hydrolysis activity of Hsp70, which is central to its chaperone function.

Methodology:

-

Protein Preparation: Purified yeast Hsp70 (Ssa1p) and its J-domain co-chaperone (Hlj1p) are used.

-

Reaction Mixture: The reaction is initiated by mixing Ssa1p, [α-32P]ATP, and either this compound or a DMSO control, with or without the Hlj1p co-chaperone.

-

Time Points: Aliquots are removed at various time points and quenched.

-

Analysis: The quenched samples are analyzed by thin-layer chromatography to separate ATP from ADP.

-

Quantification: The amount of hydrolyzed ATP (ADP) is quantified to determine the rate of ATP turnover.

Conclusion

This compound binds directly to Hsp70 family members with micromolar affinity.[1] Its allosteric mechanism, which stabilizes the substrate-bound state and inhibits the chaperone's ATPase cycle, distinguishes it from ATP-competitive inhibitors.[1] The detailed experimental protocols outlined herein provide a robust framework for assessing the binding and functional effects of this compound and similar compounds. As a blood-brain barrier-penetrant molecule, this compound represents a valuable chemical scaffold for the development of therapeutics targeting Hsp70 in central nervous system disorders.[1][2]

References

- 1. Synthesis and Initial Evaluation of this compound, a Blood-Brain Barrier Permeable Derivative of the Heat Shock Protein 70 (Hsp70) Inhibitor MKT-077, Which Reduces Tau Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | CAS 812647-88-4 | Hsp70 Inhibitor | StressMarq Biosciences Inc. [stressmarq.com]

- 3. Targeting Allosteric Control Mechanisms in Heat Shock Protein 70 (Hsp70) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Hsp70 Family of Heat Shock Proteins in Tumorigenesis: From Molecular Mechanisms to Therapeutic Opportunities | Oncohema Key [oncohemakey.com]

YM-08: A Technical Guide on its Neuroprotective Effects in Neurodegenerative Disease Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-08 is a novel, blood-brain barrier permeable small molecule inhibitor of Heat Shock Protein 70 (Hsp70). Developed as a neutral analog of the Hsp70 inhibitor MKT-077, this compound has emerged as a promising therapeutic candidate for neurodegenerative diseases, particularly tauopathies such as Alzheimer's disease. By targeting Hsp70, a key molecular chaperone involved in protein quality control, this compound has been shown to facilitate the degradation of pathological tau protein, a hallmark of several neurodegenerative conditions. This technical guide provides a comprehensive overview of the preclinical data on this compound, focusing on its mechanism of action, quantitative effects in various experimental models, and detailed experimental protocols.

Core Mechanism of Action: Hsp70 Inhibition and Tau Degradation

This compound functions as an allosteric inhibitor of Hsp70. Hsp70 and its constitutively expressed isoform, Hsc70, are crucial chaperones that recognize and bind to misfolded proteins, including the microtubule-associated protein tau.[1][2][3] Under normal physiological conditions, Hsp70, in conjunction with a series of co-chaperones, plays a pivotal role in either refolding or targeting misfolded proteins for degradation via the ubiquitin-proteasome system.[1][4]

In tauopathies, the hyperphosphorylated and aggregated forms of tau overwhelm the cellular protein quality control machinery. This compound binds to an allosteric site on Hsp70, modulating its ATPase activity.[5] This modulation is believed to stabilize the interaction between Hsp70 and its client proteins, such as tau. The sustained binding of Hsp70 to tau, particularly in the presence of the E3 ubiquitin ligase C-terminus of Hsc70-interacting protein (CHIP), facilitates the ubiquitination of tau, marking it for degradation by the proteasome.[6][7][8] By promoting the clearance of pathogenic tau, this compound helps to reduce the accumulation of neurofibrillary tangles, a key pathological feature of Alzheimer's disease and other tauopathies.

Signaling Pathway of Hsp70-Mediated Tau Degradation

Caption: Hsp70-mediated tau degradation pathway modulated by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Hsp70 Binding and Activity

| Assay | Compound | Concentration | Result | Reference |

| Hsp70 Binding (ELISA) | This compound | 50 µM | ~30% increase in DnaK binding to denatured luciferase | [5] |

| Hsp70 ATPase Activity | This compound | 50 µM | Partial inhibition of Hlj1p-stimulated Ssa1p ATPase activity | [5] |

| Hsc70NBD Binding (Octet Red) | This compound | - | KD ~2.3 µM | [5] |

Table 2: Effect of this compound on Tau Levels in Cellular and Tissue Models

| Model System | Treatment | Tau Species Measured | Result | Reference |

| HeLa cells expressing tau (HeLaC3) | 30 µM this compound | Phospho-tau (pS396/404) | ~40% reduction | [9] |

| HeLa cells expressing tau (HeLaC3) | 30 µM this compound | Total tau | ~60% reduction | [9] |

| Organotypic mouse brain slices | 10 µM this compound | Pathogenic tau | Selective reduction | [7] |

Table 3: Pharmacokinetic Properties of this compound in CD1 Mice

| Parameter | Route of Administration | Dose | Value | Reference |

| Brain/Plasma (B/P) Ratio | Intraperitoneal (i.p.) | 10 mg/kg | > 0.25 for 18 h | [7][9] |

Key Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Hsp70 Binding ELISA

Objective: To determine the binding affinity of this compound to Hsp70.

Protocol:

-

Immobilize purified human Hsc70 (0.06 mg/mL in MES buffer) in a 96-well microtiter plate overnight at 4°C.

-

Wash the wells with PBS containing 0.05% Tween 20 (PBST).

-

Block non-specific binding sites with 5% non-fat dry milk in PBST for 1 hour at room temperature.

-

Wash the wells with PBST.

-

Add varying concentrations of this compound (or control compounds) and a constant concentration of biotinylated MKT-077 to the wells.

-

Incubate for 1 hour at room temperature.